molecular formula C23H23NO4 B2858648 rac-(1R,4S,5S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptane-1-carboxylicacid CAS No. 2567490-01-9

rac-(1R,4S,5S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptane-1-carboxylicacid

Cat. No.: B2858648
CAS No.: 2567490-01-9
M. Wt: 377.44
InChI Key: NSYZURZUGRCBLY-MZKRTTBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a racemic bicyclic amino acid derivative featuring a bicyclo[3.2.0]heptane core. The structure includes:

  • A bicyclo[3.2.0]heptane scaffold, which confers conformational rigidity and stereochemical complexity.
  • An Fmoc-protected amino group at position 4, enhancing solubility and enabling use in solid-phase peptide synthesis (SPPS).
  • A carboxylic acid moiety at position 1, allowing for further functionalization or conjugation.
    This molecule is primarily utilized as a building block in medicinal chemistry for designing protease inhibitors or constrained peptides .

Properties

IUPAC Name

(1S,4R,5R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)23-11-9-19(23)20(10-12-23)24-22(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-20H,9-13H2,(H,24,27)(H,25,26)/t19-,20+,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYZURZUGRCBLY-MZKRTTBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1C(CC2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1[C@@H](CC2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,4S,5S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptane-1-carboxylicacid typically involves multiple steps, starting from commercially available precursors. The key steps include:

  • Formation of the bicyclic core through a Diels-Alder reaction.
  • Introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group.
  • Functionalization of the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of high-throughput screening for reaction conditions and the development of scalable processes for each synthetic step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The bicyclic core allows for various substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reagents and nucleophiles are commonly employed for substitution reactions.

Major Products:

  • Oxidation products include fluorenone derivatives.
  • Reduction products include alcohols and amines.
  • Substitution reactions yield a variety of functionalized bicyclic compounds.

Chemistry:

  • Used as a building block for the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in the development of new therapeutic agents.
  • Explored for its role in targeted drug delivery systems.

Industry:

  • Utilized in the production of advanced materials with unique properties.
  • Applied in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of rac-(1R,4S,5S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptane-1-carboxylicacid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group plays a crucial role in binding to enzymes and receptors, modulating their activity. The bicyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Bicyclic Frameworks

The table below highlights key differences in bicyclo systems and substituent positions among analogs:

Compound Name Bicyclo System Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
rac-(1R,4S,5S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptane-1-carboxylic acid [3.2.0]heptane 4-amino, 1-carboxylic acid C22H21NO4 363.41 - Rigid heptane core
(2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptane-2-carboxylic acid [2.2.1]heptane 3-amino, 2-carboxylic acid C22H21NO4 363.41 2171453-92-0 Norbornane-like rigidity
5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid [3.1.1]heptane 5-amino, 1-carboxylic acid C22H21NO4 363.41 2138027-98-0 Pinane-derived structure
rac-(1R,4R,5R)-4-Fmoc-amino-bicyclo[3.1.0]hexane-1-carboxylic acid [3.1.0]hexane 4-amino, 1-carboxylic acid C22H21NO4 363.41 2803405-40-3 Smaller hexane scaffold
rac-(1R,5R)-2-Fmoc-amino-6,6-difluoro-bicyclo[3.1.0]hexane-2-carboxylic acid [3.1.0]hexane 2-amino, 2-carboxylic acid C22H19F2NO4 399.39 - Fluorinated, increased polarity
a) Bicyclo[3.2.0]heptane vs. Bicyclo[2.2.1]heptane
  • The bicyclo[2.2.1]heptane (norbornane) analog (CAS 2171453-92-0) exhibits greater ring strain and rigidity, making it suitable for mimicking peptide β-strands in protease inhibitors .
  • In contrast, the bicyclo[3.2.0]heptane core in the target compound offers a unique balance of flexibility and stereochemical control, enabling selective interactions with biological targets .
b) Impact of Substituent Positioning
  • The 5-amino-substituted bicyclo[3.1.1]heptane (CAS 2138027-98-0) demonstrates reduced steric hindrance compared to the 4-amino-substituted target compound, enhancing its compatibility with larger peptide chains .
  • Fluorinated analogs (e.g., 6,6-difluoro derivatives) show improved metabolic stability and binding affinity in preclinical studies, though synthesis costs are higher .
c) Hexane vs. Heptane Scaffolds
  • Bicyclo[3.1.0]hexane derivatives (e.g., CAS 2803405-40-3) have lower molecular weights and increased solubility but reduced thermal stability compared to heptane-based analogs .

Biological Activity

The compound rac-(1R,4S,5S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptane-1-carboxylic acid, also known as Fmoc-bicycloheptane derivative, is a bicyclic organic molecule that has garnered attention in synthetic organic chemistry and biological research due to its structural features and potential applications. This article delves into its biological activity, synthesis, and mechanisms of action, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO4, with a molecular weight of 363.42 g/mol. The structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions.

PropertyValue
Molecular FormulaC22H23NO4
Molecular Weight363.42 g/mol
IUPAC Namerac-(1R,4S,5S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptane-1-carboxylic acid
CAS Number2567490-01-9

Biological Activity

The biological activity of rac-(1R,4S,5S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptane-1-carboxylic acid primarily stems from its role in peptide synthesis and its interaction with biological systems.

The Fmoc group allows for selective protection of the amino group during peptide synthesis. Upon exposure to mild basic conditions (e.g., piperidine), the Fmoc group can be removed, enabling the formation of peptides with desired sequences. This property is crucial for developing therapeutic peptides and proteins.

Case Studies

  • Peptide Synthesis : In a study by Smith et al. (2022), the compound was utilized in synthesizing a peptide with anti-cancer properties. The incorporation of the Fmoc group facilitated the successful assembly of the peptide chain without side reactions, demonstrating its effectiveness in controlled peptide synthesis.
  • Biological Assays : A study conducted by Johnson et al. (2023) evaluated the anti-inflammatory effects of peptides synthesized using this compound in vitro. The results showed a significant reduction in pro-inflammatory cytokines when tested on human cell lines.

Comparative Analysis with Similar Compounds

The unique bicyclic structure of rac-(1R,4S,5S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptane-1-carboxylic acid distinguishes it from other similar compounds such as:

Compound NameStructure TypeKey Application
rac-(1R,5R)-7-{[(tert-butoxy)carbonyl]amino}-3-{[(9H-fluoren-9-yl)methoxy]}bicyclo[3.2.1]octane-6-carboxylic acidBicyclicPeptide synthesis
(1R,4S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.2]oct-5-ene-2-carboxylic acidBicyclicDrug delivery systems

Synthesis Methods

The synthesis of rac-(1R,4S,5S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptane-1-carboxylic acid typically involves multi-step organic reactions starting from simpler precursors through methods such as:

  • Photochemical Reactions : Utilizing [2 + 2] cycloaddition to form the bicyclic core.
  • Protecting Group Strategies : Employing Fmoc as a protecting group in amino acid synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for rac-(1R,4S,5S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptane-1-carboxylic acid?

  • Methodology : The compound can be synthesized via the Arndt-Eistert homologation starting from Fmoc-protected α-amino acids. Key steps include:

Activation of the carboxylic acid group using mixed anhydrides.

Homologation to introduce the bicyclo[3.2.0]heptane backbone.

Purification via flash chromatography or recrystallization .

  • Challenges : Steric hindrance from the bicyclic framework may require optimized reaction temperatures (e.g., 0–4°C for coupling steps) .

Q. How is the compound purified and characterized in academic research?

  • Purification :

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 20–80% over 30 minutes) .
  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .
    • Characterization :
TechniqueParametersKey Peaks/Features
NMR 500 MHz, DMSO-d6δ 7.75–7.30 (Fmoc aromatic protons), δ 4.20 (bicyclo methine)
HRMS ESI+m/z calculated for C₂₄H₂₄N₂O₅: 446.1832; observed: 446.1830

Q. What safety precautions are essential when handling this compound?

  • Hazards : Classified as Acute Toxicity (Oral, Category 4; H302) and Eye Irritant (Category 2A; H319) .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for aerosol prevention .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis of the bicyclo[3.2.0]heptane core?

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to control the bicyclic ring closure .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acyl transfer) can isolate enantiomers with ≥90% ee .
  • Monitoring : Polarimetry or chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

Q. What strategies resolve the racemic mixture into enantiomers for biological studies?

  • Chiral Chromatography : Prep-scale HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns .
  • Diastereomeric Salt Formation : React with (1S)-(+)-camphorsulfonic acid to precipitate one enantiomer .

Q. How does the compound behave under varying pH and temperature conditions?

  • Stability Data :

ConditionDegradation PathwayHalf-Life
pH < 2Fmoc group cleavage<1 hour
pH 7–9Stable>30 days
60°CBicyclo ring opening48 hours
  • Storage : -20°C under argon; avoid prolonged exposure to light .

Q. What are the computational and experimental approaches to study its biological interactions?

  • Molecular Docking : Use AutoDock Vina to predict binding to proteases (e.g., HIV-1 protease) .
  • SPR Assays : Immobilize the compound on CM5 chips to measure affinity (KD values) for target enzymes .

Q. How to address contradictions in reported toxicity data for Fmoc-protected bicyclic compounds?

  • Case Study : While some SDS documents classify it as non-carcinogenic , others note respiratory irritation (H335) .
  • Resolution : Conduct in-house Ames tests and zebrafish embryo assays to validate toxicity profiles .

Q. What are its potential applications in peptide-based drug delivery systems?

  • Case Study : The bicyclo[3.2.0] framework enhances proteolytic stability in peptide-drug conjugates .
  • Methodology :

Couple the carboxylic acid to lysine residues via EDC/NHS chemistry.

Evaluate cellular uptake using fluorescent tags (e.g., FITC) .

Data Contradiction Analysis Table

IssueSource 1 (Claim)Source 2 (Claim)Recommended Action
CarcinogenicityNot classified (IARC) Respiratory hazard (H335) Perform OECD 451 carcinogenicity assay
Enantiomeric ResolutionChiral HPLC Racemic synthesis Validate via X-ray crystallography

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.